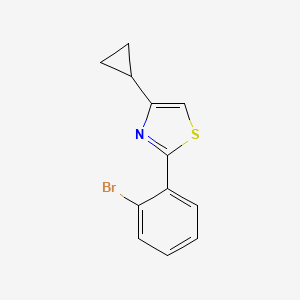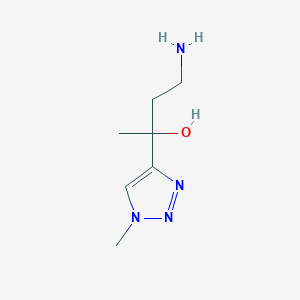
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and cyclopropyl substituents. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromobenzaldehyde with cyclopropylamine and sulfur can yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell wall components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromophenyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a cyclopropyl group.
2-(2-Bromophenyl)-4-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10BrNS |
|---|---|
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C12H10BrNS/c13-10-4-2-1-3-9(10)12-14-11(7-15-12)8-5-6-8/h1-4,7-8H,5-6H2 |
Clave InChI |
WESAUYKOQUXVMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CSC(=N2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)

![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)




![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
